molecular formula C8H12Cl2O B14640597 1,1-Dichlorooct-1-EN-3-one CAS No. 54945-56-1

1,1-Dichlorooct-1-EN-3-one

Cat. No.: B14640597
CAS No.: 54945-56-1
M. Wt: 195.08 g/mol
InChI Key: BNUJEOWIUBWWGK-UHFFFAOYSA-N
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Description

1,1-Dichlorooct-1-en-3-one is a chemical compound with the molecular formula C8H12Cl2O It is an organic compound that belongs to the class of enones, which are characterized by the presence of a carbon-carbon double bond conjugated with a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Dichlorooct-1-en-3-one can be synthesized through several methods. One common approach involves the chlorination of oct-1-en-3-one. The reaction typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a controlled temperature and ensuring the reaction mixture is stirred continuously to achieve a high yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow reactor to ensure consistent quality and yield. The process would include the chlorination step followed by purification stages such as distillation and recrystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

1,1-Dichlorooct-1-en-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Compounds with new functional groups replacing the chlorine atoms.

Scientific Research Applications

1,1-Dichlorooct-1-en-3-one has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and interaction with biological macromolecules.

    Medicine: Research into potential pharmaceutical applications, including its use as a precursor for drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1,1-dichlorooct-1-en-3-one exerts its effects involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or other proteins, potentially inhibiting their activity. The pathways involved may include the formation of covalent bonds with amino acid residues in the active sites of enzymes, leading to changes in their function.

Comparison with Similar Compounds

Similar Compounds

    1,1-Dichlorobutane: Similar in structure but lacks the enone functionality.

    1,1,2-Trichloromethane: Contains additional chlorine atoms and different reactivity.

    1-Octen-3-one: Similar backbone but without chlorine atoms.

Uniqueness

1,1-Dichlorooct-1-en-3-one is unique due to the presence of both chlorine atoms and the enone functionality, which imparts distinct reactivity and potential applications compared to its analogs. The combination of these features makes it a valuable compound for various chemical transformations and research applications.

Properties

CAS No.

54945-56-1

Molecular Formula

C8H12Cl2O

Molecular Weight

195.08 g/mol

IUPAC Name

1,1-dichlorooct-1-en-3-one

InChI

InChI=1S/C8H12Cl2O/c1-2-3-4-5-7(11)6-8(9)10/h6H,2-5H2,1H3

InChI Key

BNUJEOWIUBWWGK-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)C=C(Cl)Cl

Origin of Product

United States

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